Butylone-d3 (hydrochloride)
Description
Contextualization of New Psychoactive Substances (NPS) in Academic Discourse
New psychoactive substances (NPS) represent a significant and evolving challenge for public health and law enforcement worldwide. nih.gov These substances are often synthetic analogs of controlled drugs, designed to mimic their effects while circumventing existing legal frameworks. mdpi.com The rapid emergence and structural diversity of NPS, including synthetic cathinones like butylone (B606430), necessitate the development of robust and accurate analytical methods for their detection and quantification. researchgate.netnih.gov Academic and forensic research plays a pivotal role in identifying and characterizing these novel compounds, providing the scientific foundation for legislative action and toxicological analysis. mdpi.comeuropa.eu The study of NPS often involves the use of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which are considered the gold standards for identifying drugs and their metabolites in biological samples. researchgate.netwvu.eduoup.com
Significance of Deuterated Analogs as Research Tools in Chemical and Biological Sciences
Deuterated analogs, such as Butylone-d3 (hydrochloride), are indispensable tools in modern chemical and biological research. nih.gov In these compounds, one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612). This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature that is easily detectable by mass spectrometry. cerilliant.com This characteristic makes deuterated compounds ideal for use as internal standards in quantitative analyses. lipomed-usa.comlipomed-usa.com By adding a known amount of the deuterated standard to a sample, analysts can accurately determine the concentration of the non-deuterated (or "unlabeled") target compound, compensating for any loss of analyte during sample preparation and analysis. lcms.cz This technique, known as isotope dilution mass spectrometry, is widely employed for its high precision and accuracy in forensic toxicology, clinical chemistry, and pharmaceutical research. lcms.czsigmaaldrich.com
Research Trajectories of Butylone-d3 (hydrochloride) as a Reference Standard
The primary research application of Butylone-d3 (hydrochloride) is as an internal standard for the quantification of butylone. caymanchem.comcaymanchem.combertin-bioreagent.com It is specifically designed for use in analytical methods such as GC-MS and LC-MS/MS. sigmaaldrich.comcaymanchem.comcaymanchem.com Forensic and toxicology laboratories rely on such certified reference materials to ensure the accuracy and reliability of their findings when analyzing biological samples or seized materials for the presence of butylone. lipomed-usa.comsigmaaldrich.com Butylone itself is a metabolite of another synthetic cathinone (B1664624), bk-DMBDB, and has been identified in products illicitly sold as "bath salts". caymanchem.comcaymanchem.com The availability of Butylone-d3 (hydrochloride) as a certified reference material, often meeting ISO/IEC 17025 and ISO 17034 international standards, underscores its importance in the forensic and research communities. caymanchem.com
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of Butylone-d3 (hydrochloride).
| Property | Value |
| Formal Name | 1-(1,3-benzodioxol-5-yl)-2-(methyl-d3-amino)-1-butanone, monohydrochloride caymanchem.com |
| CAS Number | 1231710-63-6 caymanchem.com |
| Molecular Formula | C₁₂H₁₂D₃NO₃ • HCl caymanchem.com |
| Formula Weight | 260.7 caymanchem.com |
| Purity | ≥99% deuterated forms (d1-d3) caymanchem.comcaymanchem.com |
| Formulation | A neat solid or a solution in methanol (B129727) caymanchem.comcaymanchem.com |
| Synonyms | bk-MBDB-d3, β-keto MBDB-d3 caymanchem.com |
Analytical Applications
The primary application of Butylone-d3 (hydrochloride) is in quantitative analytical methods. The table below outlines its main uses.
| Application Area | Technique(s) | Purpose |
| Forensic Toxicology | GC-MS, LC-MS/MS sigmaaldrich.comcaymanchem.com | Quantification of butylone in biological matrices (e.g., urine). lcms.cz |
| Analytical Chemistry | GC-MS, LC-MS caymanchem.combertin-bioreagent.com | Serves as an internal standard for accurate and precise measurement. lipomed-usa.comlipomed-usa.com |
| Research | Mass Spectrometry caymanchem.com | Used in studies investigating the metabolism and detection of synthetic cathinones. lipomed-usa.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(trideuteriomethylamino)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10;/h4-6,9,13H,3,7H2,1-2H3;1H/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJFEZQEDOBEOT-MUTAZJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(CC)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746873 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(methyl-d3-amino)-1-butanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231710-63-6 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(methyl-d3-amino)-1-butanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1231710-63-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Analytical Techniques and Methodologies for Butylone D3 Hydrochloride
Chromatographic Separations and Mass Spectrometric Detection
The use of Butylone-d3 (hydrochloride) as an internal standard is fundamental for achieving accurate and reliable quantification in complex matrices. caymanchem.com Its chemical properties closely mirror the target analyte, butylone (B606430), ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for clear differentiation by a mass spectrometer. okstate.edu
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Deuterated Analogs
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in forensic laboratories. ojp.gov However, the analysis of synthetic cathinones, including butylone, presents significant challenges due to their thermal instability. ojp.govoup.com These compounds can undergo thermal degradation in the hot GC inlet, often through oxidative decomposition, which results in the loss of two hydrogen atoms and the formation of a 2,3-enamine. ojp.govoup.com This degradation can lead to poor quality mass spectra and inaccurate quantification. ojp.gov
The development of a robust GC-MS method requires careful optimization to minimize this degradation. Strategies include using lower inlet temperatures, reducing the residence time of the analyte in the inlet, and ensuring the entire system is free of active sites that can promote decomposition. ojp.gov Butylone-d3 (hydrochloride) is employed as an internal standard to compensate for analytical variability; however, accurate quantification can be compromised if the thermal degradation rates of the analyte and the standard are not identical. ojp.gov For this reason, despite its availability, GC-MS is often considered less reliable than liquid chromatography for the quantitative analysis of many synthetic cathinones. okstate.edu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred and most widely utilized method for the detection and quantification of synthetic cathinones from biological samples. okstate.eduunodc.org This technique avoids the high temperatures that cause degradation in GC-MS and offers superior sensitivity and selectivity, making it ideal for trace analysis. unodc.orgokstate.edu In LC-MS/MS methods, Butylone-d3 is an ideal internal standard for the quantification of butylone. caymanchem.com
A typical protocol involves separating the analytes using reverse-phase chromatography. researchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions. For Butylone-d3, the precursor ion corresponds to its protonated molecule, and the product ions result from its fragmentation in the collision cell.
Below is a table of representative LC-MS/MS parameters for Butylone-d3 compiled from validated methods.
| Parameter | Value (Method 1) | Value (Method 2) |
| Retention Time (min) | 3.20 | 2.04 |
| Precursor Ion (m/z) | 225 | 225.15 |
| Product Ion(s) (m/z) | 177 | 207.25, 191.10, 146.20 |
| Collision Energy (V) | 35 | -15, -15, -25 |
Data compiled from multiple sources. fda.gov.twresearchgate.net
Comprehensive Multi-Analyte Profiling of Synthetic Cathinones Utilizing Butylone-d3 (hydrochloride) Internal Standards
The landscape of new psychoactive substances (NPS) is constantly evolving, with a continuous emergence of new synthetic cathinone (B1664624) analogs. unodc.org This necessitates the development of comprehensive screening methods capable of detecting and quantifying a wide array of compounds in a single analytical run. Forensic toxicology laboratories increasingly rely on such multi-analyte profiling to handle caseloads efficiently. nih.govresearchgate.net
In these extensive panels, a suite of deuterated internal standards is employed to cover the range of analytes being tested. nih.gov Butylone-d3 (hydrochloride) is frequently included in these internal standard mixes to ensure the accurate quantification of butylone and to aid in the semi-quantification of structurally similar cathinones for which a specific deuterated standard may not be commercially available. ojp.govresearchgate.net One validated method for 22 synthetic cathinones in blood and urine utilized nine different deuterated internal standards, demonstrating the necessity of a multi-standard approach for broad-based screening. nih.govresearchgate.net
Addressing Challenges in Chromatographic Analysis: Derivatization and Isotope Scrambling
The primary challenge in the GC-MS analysis of cathinones is their thermal lability. ojp.gov Derivatization is a chemical technique used to modify an analyte to improve its chromatographic behavior and thermal stability. ojp.gov While effective for many amphetamine-like compounds, derivatization of cathinones can be complex due to the presence of the beta-keto group and, in some cases, a tertiary amine that lacks the active hydrogen needed for common derivatization reactions. ojp.gov Though derivatization of the ketone functional group has been investigated, these approaches have suffered from drawbacks such as poor yields or the formation of multiple product isomers, which complicates quantitative analysis. ojp.gov
Another potential, though less commonly encountered, challenge is isotope scrambling. This phenomenon involves the rearrangement or exchange of isotopes within an ion, which could theoretically affect the accuracy of quantification in mass spectrometry. However, for stable, covalently bonded deuterium (B1214612) atoms on a methyl group, as in Butylone-d3, significant scrambling is not a typical concern under standard LC-MS/MS or GC-MS conditions. The primary isotopic consideration is the potential for a slight shift in chromatographic retention time between the deuterated standard and the non-deuterated analyte, which is a well-understood and manageable aspect of isotope effects in chromatography.
Spectroscopic Characterization and Structural Elucidation
Before a deuterated compound like Butylone-d3 (hydrochloride) can be used as a certified reference material, its molecular structure and the precise location of the deuterium labels must be unequivocally confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Placement and Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of chemical compounds, including deuterated standards. nih.gov It provides detailed information about the chemical environment of atoms within a molecule, allowing for the confirmation of its structure and the specific placement of isotopic labels.
For Butylone-d3 (hydrochloride), which has the formal name 1-(1,3-benzodioxol-5-yl)-2-(methyl-d3-amino)-1-butanone, NMR analysis would confirm the following:
¹H NMR: The spectrum would show the absence of a signal corresponding to the N-methyl protons, which would typically appear as a singlet in the non-deuterated butylone. All other expected proton signals—from the aromatic ring, the methylenedioxy bridge, and the ethyl group on the chiral center—would be present and could be assigned.
¹³C NMR: The carbon atom of the N-methyl group would exhibit a characteristic multiplet signal due to coupling with the three deuterium atoms, and its chemical shift would be slightly different from that of a non-deuterated methyl group.
2D NMR: Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to definitively map the correlations between proton and carbon atoms. An HSQC experiment would show no correlation for the deuterated N-methyl carbon in the ¹H dimension, confirming the location of the deuterium labels. These combined techniques provide unambiguous proof of the compound's identity and isotopic purity. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Advanced Structural Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques used in the structural analysis of synthetic cathinones like Butylone-d3 (hydrochloride). While often used in conjunction with more definitive methods like mass spectrometry and nuclear magnetic resonance spectroscopy, they provide valuable initial data and complementary structural information.
Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint." For Butylone-d3 (hydrochloride), IR spectroscopy can confirm the presence of key structural features such as the ketone (C=O) group, the aromatic ring, and the methylenedioxy bridge. The deuteration on the N-methyl group would induce a subtle shift in the C-D stretching and bending vibrations compared to the non-deuterated Butylone, which can be useful for confirming isotopic labeling. These spectra are often compared with data from computational models, such as those derived from Density Functional Theory (DFT), to achieve a more precise assignment of vibrational bands. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of Butylone-d3 (hydrochloride) is characterized by absorption maxima (λmax) that correspond to π→π* and n→π* transitions within the aromatic ring and the carbonyl group. mdpi.com These chromophores are responsible for its UV absorbance profile. For Butylone-d3 (hydrochloride) in methanol (B129727), characteristic absorption maxima are observed at 234 nm, 280 nm, and 318 nm. caymanchem.com Changes in the solvent or pH can influence the position and intensity of these peaks, providing further insights into the molecule's electronic structure. mdpi.com
| Spectroscopic Technique | Information Provided for Butylone-d3 (hydrochloride) | Typical Data |
| Infrared (IR) | Confirms presence of functional groups (ketone, aromatic ring). | Characteristic vibrational frequencies (cm⁻¹) for C=O, C=C, C-O, and C-D bonds. |
| UV-Vis | Characterizes electronic transitions of chromophores. | Absorption maxima (λmax) in methanol at 234, 280, 318 nm. caymanchem.com |
Chiroptical Spectroscopies for Absolute Configuration Determination: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)
As Butylone possesses a chiral center, its enantiomers can exhibit different biological and toxicological properties. mdpi.comnih.gov Chiroptical techniques, which measure the differential interaction of chiral molecules with circularly polarized light, are essential for determining the absolute configuration (the specific 3D arrangement of atoms) of each enantiomer.
Electronic Circular Dichroism (ECD) is a UV-Vis absorption spectroscopy technique that uses circularly polarized light. nih.gov ECD is highly sensitive to the stereochemistry of a molecule, and the resulting spectrum provides information about the spatial arrangement of its chromophores. rsc.org For chiral cathinones, ECD spectra, when compared with spectra predicted by quantum chemical calculations, allow for the unambiguous assignment of the (S)- or (R)-configuration to a specific enantiomer. nih.govresearchgate.net
Vibrational Circular Dichroism (VCD) is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. youtube.com VCD provides detailed information about the 3D structure of chiral molecules in solution. rsc.orgresearchgate.net It is particularly powerful for distinguishing between structurally similar chiral substances. researchgate.net The combination of experimental VCD spectra with DFT calculations has proven to be a reliable method for determining the absolute configuration of synthetic cathinones and their metabolites. rsc.orgresearchgate.netnih.gov This combination allows for a precise description of the molecular structure by correlating the experimental spectrum with the calculated spectrum of a known configuration. researchgate.net
Application of Density Functional Theory (DFT) Calculations in Spectroscopic Analysis and Conformational Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. In the analysis of Butylone-d3 (hydrochloride), DFT calculations are an indispensable tool, particularly for interpreting complex spectroscopic data and understanding conformational preferences. mdpi.comresearchgate.net
Researchers use DFT to:
Predict Spectroscopic Data: DFT calculations can accurately predict IR, Raman, VCD, and ECD spectra for proposed structures. researchgate.netrsc.org By comparing these simulated spectra with experimental results, scientists can confirm the molecular structure and assign the absolute configuration of chiral centers with a high degree of confidence. mdpi.comresearchgate.net
Determine Stable Conformers: Molecules like Butylone can exist in multiple spatial arrangements, or conformers, due to the rotation around single bonds. DFT calculations are used to find the lowest energy (most stable) conformers of the molecule. researchgate.net For Butylone, computational studies have identified multiple stable conformers in solution. researchgate.net
Population-Weighted Spectra: After identifying the stable conformers and their relative energies, a population-weighted average spectrum is calculated based on the Boltzmann distribution. researchgate.netrsc.org This theoretical spectrum provides a more accurate representation for comparison with the experimental spectrum, which is an average of all conformers present in the sample. researchgate.net Very good agreement between experimental and simulated spectra allows for a precise description of the molecular structure in solution. researchgate.netrsc.org
| DFT Application | Purpose in Butylone-d3 Analysis | Outcome |
| Spectra Simulation | Predict IR, VCD, and ECD spectra. | A theoretical spectrum to compare with experimental data for structural confirmation and absolute configuration assignment. researchgate.net |
| Conformational Analysis | Identify the most stable 3D arrangements of the molecule. | Determination of low-energy conformers; for Butylone, 6 stable conformers were identified. researchgate.net |
| Geometric Optimization | Calculate optimized geometric parameters. | Provides theoretical bond lengths and angles for comparison with experimental data. researchgate.net |
Validation Parameters for Quantitative Analytical Assays
Butylone-d3 (hydrochloride) serves as an ideal internal standard for the quantification of Butylone in biological and forensic samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.comcaymanchem.com To ensure that the analytical method provides reliable and accurate results, it must undergo a thorough validation process.
Method Specificity and Selectivity in Complex Matrices
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is the ability to distinguish and quantify the analyte from other components in the sample.
In mass spectrometry-based methods, selectivity for Butylone-d3 (hydrochloride) is achieved by monitoring its specific mass-to-charge (m/z) ratio, which differs from the unlabeled Butylone due to the presence of deuterium atoms. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns (transitions), minimizing interference from matrix components that might have the same parent mass. The chromatographic separation (GC or LC) step also contributes significantly to selectivity by separating the analyte from other compounds in the complex matrix before detection.
Assessment of Limits of Detection (LOD) and Limits of Quantification (LOQ) for Butylone-d3 (hydrochloride) in Analytical Methods
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be determined with an acceptable level of precision and accuracy. nih.govrepec.org
Several methods are used to determine LOD and LOQ, including:
Signal-to-Noise Ratio: This approach defines the LOD as the concentration that produces a signal-to-noise ratio of 3:1, and the LOQ as the concentration that yields a ratio of 10:1. repec.orgjuniperpublishers.com
Standard Deviation of the Blank: The LOD can be calculated as the mean of blank measurements plus 3 times the standard deviation of the blank, while the LOQ is calculated as the mean of the blank plus 10 times the standard deviation. nih.govfda.gov
Standard Deviation of the Response and the Slope: Based on the standard deviation of the response and the slope of the calibration curve.
For methods analyzing synthetic cathinones in complex matrices like blood or urine using LC-MS, LOQs are often in the low nanogram per milliliter (ng/mL) or nanogram per gram (ng/g) range. For instance, a validated LC-MS method for a related compound reported an LOQ of 2.5 ng/g. researchgate.net
Evaluation of Linearity, Accuracy, and Precision in Deuterated Standard Quantitation
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. A calibration curve is generated by analyzing samples with known analyte concentrations, and a linear relationship is typically confirmed if the coefficient of determination (R²) is close to 1.0. researchgate.net
Accuracy refers to the closeness of the measured value to the true value. nih.gov It is often assessed by analyzing quality control (QC) samples with known concentrations and calculating the percent recovery. For bioanalytical methods, accuracy is typically expected to be within ±15% of the nominal value (±20% at the LOQ). nih.gov The use of a stable isotope-labeled internal standard like Butylone-d3 is critical for achieving high accuracy, as it effectively compensates for analyte loss during sample preparation and for variations in instrument response due to matrix effects. clearsynth.comresearchgate.net
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Intra-run precision (repeatability): Assessed by analyzing replicate QC samples within the same analytical run.
Inter-run precision (intermediate precision): Assessed by analyzing QC samples on different days with different analysts or equipment. nih.gov For quantitative assays, the precision (RSD) should typically not exceed 15% (20% at the LOQ). nih.gov Deuterated standards are instrumental in achieving high precision by correcting for random variations that can occur during the analytical process. clearsynth.com
| Validation Parameter | Description | Acceptance Criteria (Typical) | Role of Butylone-d3 (hydrochloride) |
| Linearity | Proportionality of instrument response to analyte concentration. | Coefficient of determination (R²) ≥ 0.99 | Ensures a consistent response ratio between the analyte and the standard across the calibration range. |
| Accuracy | Closeness of the measured value to the true value. | Mean value within ±15% of nominal (±20% at LOQ). | Compensates for matrix effects and procedural losses, improving accuracy. researchgate.net |
| Precision | Agreement among repeated measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). | Corrects for analytical variability, leading to lower RSD values. clearsynth.com |
Matrix Effects and Internal Standard Optimization in Forensic and Research Applications
In the quantitative analysis of analytes in complex biological matrices, such as blood, urine, and serum, matrix effects can significantly impact the accuracy and precision of results. These effects, primarily ion suppression or enhancement in mass spectrometry-based methods, arise from co-eluting endogenous or exogenous substances that interfere with the ionization of the target analyte. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and effective strategy to compensate for these matrix effects. Butylone-d3 (hydrochloride), as a deuterated analog of butylone, serves as an ideal internal standard for the quantification of butylone and other structurally related synthetic cathinones. lcms.cz
The optimization of Butylone-d3 (hydrochloride) as an internal standard involves several critical steps to ensure reliable and accurate quantification. A key aspect of this optimization is to confirm that the internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior. This ensures that any matrix effects experienced by the analyte are mirrored by the internal standard, allowing for accurate normalization of the signal.
A study on the analysis of synthetic cathinone isomers in serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilized Butylone-d3 as an internal standard. restek.com The selection of Butylone-d3 was based on its commercial availability and cost-effectiveness. The methodology involved spiking serum samples with a solution containing Butylone-d3 and the target synthetic cathinones. A protein precipitation step was then performed to remove larger molecules from the matrix. The resulting supernatant was diluted and analyzed by LC-MS/MS. This study demonstrated that by using Butylone-d3 as an internal standard, accurate quantitative results and reliable separations of synthetic cathinone isomers were achieved, even at low concentrations. restek.com
The following table summarizes the sample preparation procedure for the analysis of synthetic cathinones in serum using Butylone-d3 as an internal standard, as described in the aforementioned study.
| Step | Procedure |
| 1. Spiking | 200 µL of serum was spiked with 10 µL of a 1 µg/mL Butylone-d3 internal standard solution and a stock solution of the target synthetic cathinones to achieve a final concentration of 5 ng/mL. |
| 2. Protein Precipitation | 200 µL of methanol was added to the spiked serum sample. |
| 3. Vortexing and Centrifugation | The samples were vortexed and then centrifuged for 8 minutes at 1625 rpm. |
| 4. Dilution and Transfer | 50 µL of the resulting supernatant was diluted with 150 µL of water and transferred to a vial for LC-MS/MS analysis. |
This interactive data table is based on the methodology described in a study on synthetic cathinone analysis. restek.com
The successful application of Butylone-d3 in this context underscores the importance of a properly selected and optimized internal standard in mitigating matrix effects and ensuring the reliability of forensic and research findings.
Role of Butylone-d3 (hydrochloride) as a Certified Reference Material (CRM)
Butylone-d3 (hydrochloride) is available as a Certified Reference Material (CRM), which plays a pivotal role in analytical laboratories by serving as a high-quality reference standard. caymanchem.com CRMs are essential for achieving accurate and traceable measurements, thereby ensuring the validity and comparability of analytical results across different laboratories. quality-pathshala.com The use of CRMs is a fundamental component of a robust quality management system in analytical testing. controllab.com
A CRM is a reference material that has been characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. caymanchem.comcontrollab.com Butylone-d3 (hydrochloride) CRMs are produced by accredited reference material producers and come with a comprehensive certificate of analysis. caymanchem.com This certificate includes crucial information such as the certified concentration, purity, and the methods used for characterization, providing laboratories with the necessary documentation to support the quality of their analytical data. bioscience.co.uk
The production and certification of Butylone-d3 (hydrochloride) as a CRM adhere to stringent international standards, primarily ISO/IEC 17025 ("General requirements for the competence of testing and calibration laboratories") and ISO 17034 ("General requirements for the competence of reference material producers"). caymanchem.combioscience.co.uksigmaaldrich.com
ISO 17034: This standard outlines the requirements for the competent production of reference materials. aroscientific.com Reference material producers accredited to ISO 17034 have demonstrated their ability to produce CRMs with confirmed homogeneity and stability, and with certified values that are accurate and traceable. aroscientific.com When a laboratory purchases a Butylone-d3 (hydrochloride) CRM from an ISO 17034 accredited producer, they are assured of the quality and integrity of the material. caymanchem.com
ISO/IEC 17025: This standard specifies the general requirements for the competence, impartiality, and consistent operation of laboratories. bioscience.co.uk The characterization of Butylone-d3 (hydrochloride) CRMs is performed in laboratories that are accredited to ISO/IEC 17025. caymanchem.combioscience.co.uk This ensures that the analytical methods used to certify the material are validated, and the resulting certified values are reliable and traceable.
The dual accreditation to both ISO 17034 and ISO/IEC 17025 provides the highest level of quality assurance for CRMs, ensuring they are suitable for their intended use in demanding applications such as forensic toxicology and clinical analysis. sigmaaldrich.commerckmillipore.com
In the context of analytical laboratories, Butylone-d3 (hydrochloride) as a CRM is an indispensable tool for implementing and maintaining effective quality assurance (QA) and quality control (QC) programs. quality-pathshala.com These programs are essential for ensuring the reliability and validity of all analytical results.
The use of Butylone-d3 (hydrochloride) CRM contributes to QA/QC in several ways:
Method Validation: CRMs are used to validate analytical methods by assessing parameters such as accuracy, precision, linearity, and limits of detection and quantification. quality-pathshala.comresearchgate.net By analyzing a Butylone-d3 CRM with a known certified concentration, laboratories can verify the performance of their analytical methods for the quantification of butylone and related compounds.
Instrument Calibration: Butylone-d3 CRMs can be used to prepare calibration standards to calibrate analytical instruments, such as GC-MS and LC-MS/MS systems. quality-pathshala.com This ensures that the instrument response is accurate and traceable to a certified value.
Establishing Measurement Traceability: The use of CRMs provides a direct link in the chain of metrological traceability, connecting the laboratory's measurement results to national or international standards. aroscientific.com
Ongoing Quality Control: Butylone-d3 CRMs are used in routine QC checks to monitor the ongoing performance of analytical methods and instrumentation. controllab.com This can involve the regular analysis of a CRM to ensure that the analytical system remains in a state of statistical control.
The following table illustrates the typical applications of Butylone-d3 (hydrochloride) CRM in a laboratory's quality assurance and quality control program.
| QA/QC Application | Role of Butylone-d3 (hydrochloride) CRM |
| Method Validation | Verification of method accuracy, precision, and linearity. |
| Instrument Calibration | Preparation of accurate and traceable calibration standards. |
| Measurement Traceability | Establishing a link to national or international standards. |
| Proficiency Testing | Used as a reference material in inter-laboratory comparisons. forensicrti.org |
| Analyst Training | Training new personnel on analytical methods and instrumentation. forensicrti.org |
This interactive data table outlines the key roles of Certified Reference Materials in laboratory quality programs.
By integrating Butylone-d3 (hydrochloride) CRMs into their QA/QC procedures, forensic and research laboratories can ensure the production of high-quality, defensible data that meets the stringent requirements of their respective fields.
Pharmacological Research and Mechanistic Investigations of Butylone and Its Analogs
Monoamine Transporter Interactions and Mechanisms of Action
Butylone's primary mechanism of action involves the modulation of monoamine transporters, which are responsible for regulating the extracellular levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). Research indicates that butylone (B606430) exhibits a complex and hybrid interaction profile with these transporters.
Butylone interacts with the dopamine transporter (DAT) primarily as an uptake inhibitor, or blocker. nih.govnih.gov This action prevents the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron, leading to an increase in extracellular dopamine concentrations. nih.gov In vitro studies using human embryonic kidney (HEK-293) cells expressing the human dopamine transporter demonstrated that butylone is an effective inhibitor of dopamine uptake, with a reported half-maximal inhibitory concentration (IC₅₀) of 1.44 ± 0.10 μM. mdpi.com
Crucially, investigations into its mechanism reveal that butylone does not act as a substrate-type releaser at DAT. nih.govnih.govbiorxiv.org Unlike classic amphetamines that induce dopamine efflux (reverse transport), butylone does not evoke this release. mdpi.combiorxiv.org This is further supported by electrophysiological studies, which show that butylone does not induce the substrate-associated inward currents at DAT that are characteristic of transporter substrates. mdpi.combiorxiv.org This functional profile classifies butylone as a DAT blocker, similar to cocaine, rather than a DAT substrate, like amphetamine. nih.gov
Butylone also demonstrates activity at the norepinephrine transporter (NET). Studies have shown that it inhibits the uptake of norepinephrine, thereby increasing its extracellular concentration. nih.gov Similar to its action at DAT, butylone is understood to function as a blocker at NET, rather than a substrate that induces norepinephrine release. nih.gov One study reported an IC₅₀ value for butylone at the norepinephrine transporter of 2.02 μM. mdpi.com
In contrast to its effects on DAT and NET, butylone displays a distinct mechanism of action at the serotonin transporter (SERT). It functions as both an inhibitor of serotonin uptake and, more significantly, as a SERT substrate, inducing serotonin efflux. nih.govnih.govbiorxiv.org This dual action means that butylone not only blocks the reuptake of serotonin but also promotes its release from the presynaptic neuron into the synapse. mdpi.com
The substrate activity of butylone at SERT is confirmed by findings that it evokes the release of radiolabeled serotonin ([³H]5-HT) and induces inward currents associated with substrate transport in cells expressing SERT. mdpi.combiorxiv.org This releasing effect is a key feature that distinguishes its serotonergic activity from its dopaminergic and noradrenergic effects. mdpi.com There is some variability in the reported potency for SERT uptake inhibition, with IC₅₀ values ranging from 1.43 ± 0.16 μM in one assay to 24.4 ± 2.0 μM in another study using HEK-293 cells. mdpi.com
The pharmacological profile of butylone is characterized by a "hybrid" activity, whereby it acts as a blocker at DAT and NET but as a substrate (releaser) at SERT. mdpi.combiorxiv.org This mixed mechanism is a key aspect of its neuropharmacology.
When comparing its inhibitory potency, butylone is generally more potent at inhibiting DAT and NET than SERT. mdpi.com The selectivity of butylone for the dopamine transporter over the serotonin transporter (DAT/SERT ratio) has been reported to be 2.1 in studies using HEK-293 cells and 3.6 in rat brain synaptosome uptake assays. mdpi.com This indicates a modest preference for inhibiting the dopamine transporter over the serotonin transporter. mdpi.com
The table below summarizes the in vitro inhibitory potencies (IC₅₀) of butylone at the human monoamine transporters.
| Transporter | Mechanism of Action | Inhibitory Potency (IC₅₀) in µM | Reference |
|---|---|---|---|
| Dopamine Transporter (DAT) | Blocker | 1.44 | mdpi.com |
| Norepinephrine Transporter (NET) | Blocker | 2.02 | mdpi.com |
| Serotonin Transporter (SERT) | Substrate/Releaser | 1.43 - 24.4 | mdpi.com |
Receptor Binding Profiles and Ligand Affinity Studies
Beyond its primary effects on monoamine transporters, the complete pharmacological profile of a compound includes its potential to bind to various neurotransmitter receptors.
Adrenergic receptors, which are activated by norepinephrine and epinephrine, are classified into α and β subtypes, with the α class further divided into α1 and α2. ccjm.orgnih.gov These receptors are involved in a wide range of physiological processes. ccjm.org While some psychoactive compounds show significant affinity for these receptors, detailed radioligand binding studies quantifying the specific affinity (Ki values) of butylone for α1 and α2 adrenergic receptor subtypes are not extensively reported in the available scientific literature. One comprehensive study on the pharmacology of various designer cathinones, including butylone, focused primarily on monoamine transporter interactions and did not provide specific binding data for adrenergic receptors. nih.gov Therefore, a precise characterization of butylone's direct binding profile at α1 and α2 adrenergic receptors remains to be fully elucidated.
Dopamine Receptor Subtype Binding (D1-D3)
Direct binding affinity data for butylone at the dopamine D1, D2, and D3 receptor subtypes is not extensively detailed in the scientific literature. However, indirect pharmacological evidence suggests an interaction with the dopaminergic system. In vivo studies in mice have shown that the hyperlocomotor effects induced by butylone can be prevented by the administration of haloperidol, a dopamine receptor antagonist with a higher affinity for the D2 subtype. nih.gov This finding implies that the psychostimulant effects of butylone are mediated, at least in part, through the activation of dopamine D2 receptors, though it does not provide specific binding constants. nih.gov
Serotonin Receptor Subtype Binding (5-HT1A, 5-HT2A, 5-HT2C)
Similar to dopamine receptors, specific binding affinity values for butylone at 5-HT1A and 5-HT2C receptor subtypes have not been fully characterized. However, a significant body of evidence points to the involvement of the 5-HT2A receptor in the pharmacological effects of butylone. Research has demonstrated that the affinity of cathinone (B1664624) derivatives for 5-HT2A receptors is comparable to that of MDMA. nih.gov Furthermore, the hyperlocomotion in mice caused by butylone administration was effectively prevented by pretreatment with ketanserin, a selective 5-HT2A receptor antagonist. nih.govacs.org This strongly suggests that activation of the 5-HT2A receptor is a key component in the mechanism of action underlying butylone's stimulant effects. nih.govacs.org
Interaction with Trace Amine-Associated Receptor 1 (TAAR1)
The interaction of butylone with the Trace Amine-Associated Receptor 1 (TAAR1) appears to be minimal. Pharmacological reviews and comparative studies of cathinone derivatives have noted a key distinction between β-keto-amphetamines (cathinones) and their non-β-keto counterparts. While non-β-keto amphetamines are known to be ligands for TAAR1, the cathinone class of compounds, which includes butylone, are generally not considered to be TAAR1 ligands. acs.org This suggests that the neurochemical effects of butylone are not mediated through direct activation of this receptor but rather through its more prominent actions at monoamine transporters.
Neurochemical Effects in Preclinical Animal Models
In Vivo Microdialysis for Extracellular Neurotransmitter Concentration Analysis
In vivo microdialysis is a critical technique used to measure the real-time effects of psychoactive substances on neurotransmitter levels in specific brain regions of conscious animals. researchgate.net This method allows for the continuous sampling of the extracellular fluid, providing a dynamic profile of how a compound alters neurochemistry. researchgate.net In the study of butylone, microdialysis has been employed in the nucleus accumbens of rats, a brain region integral to reward and motivation, to assess drug-induced changes in dopamine and serotonin concentrations. nih.gov This technique has been instrumental in elucidating that butylone administration leads to significant increases in the extracellular levels of these key monoamines. nih.gov
Modulation of Monoamine Levels in Specific Brain Regions
Studies utilizing in vivo microdialysis in the nucleus accumbens of rats have demonstrated that butylone significantly modulates monoamine levels. Intravenous administration of butylone causes a robust increase in the extracellular concentrations of both dopamine (DA) and serotonin (5-HT). nih.gov While both neurotransmitters are elevated, the effect on serotonin is particularly pronounced. nih.gov This neurochemical profile is consistent with butylone's action at monoamine transporters, where it functions as an inhibitor of dopamine and serotonin uptake. nih.gov The potent elevation of these neurotransmitters in reward-related brain circuits is believed to underlie its stimulant properties. nih.gov
The potency of butylone at inhibiting the human dopamine transporter (DAT) and serotonin transporter (SERT) has been quantified in cells expressing these transporters. These values help explain the observed increases in extracellular monoamine levels.
| Compound | DAT IC50 (μM) | SERT IC50 (μM) |
|---|---|---|
| Butylone | 1.44 | 24.4 |
Data sourced from studies in HEK-293 cells expressing human transporters. frontiersin.org
Structure-Activity Relationships (SAR) of Butylone Analogs and Their Pharmacological Mechanisms
The pharmacological profile of butylone is heavily influenced by its chemical structure, a topic explored through structure-activity relationship (SAR) studies of synthetic cathinones. Butylone is the α-ethyl analog of methylone, meaning it has an ethyl group attached to the alpha-carbon of the cathinone backbone. nih.gov This structural feature is critical to its mechanism of action.
Research has shown that increasing the length of the α-carbon chain on the methylone scaffold creates "hybrid" transporter compounds. nih.gov Specifically, butylone acts as a blocker (reuptake inhibitor) at the dopamine transporter (DAT) but functions as a substrate (releaser) at the serotonin transporter (SERT). nih.gov This contrasts with compounds like methamphetamine, which are primarily releasing agents at both transporters. The α-ethyl group in butylone appears to decrease its ability to induce dopamine release, shifting its mechanism at DAT towards uptake inhibition. nih.govfrontiersin.org
Furthermore, SAR studies on substituted cathinones reveal that modifications to the phenyl ring can shift selectivity. For instance, adding a 3,4-methylenedioxy group, as is present in butylone, generally shifts selectivity toward the SERT. frontiersin.org The steric bulk of substituents on the cathinone molecule plays a significant role in determining the selectivity for DAT versus SERT, with larger substituents often favoring SERT interaction. acs.org This complex interplay of structural features dictates whether a cathinone analog will act as a releaser or an inhibitor at different monoamine transporters, thereby shaping its unique neurochemical and behavioral effects. researchgate.net
Enantiomeric Stereoselectivity in Pharmacological Activity
Many synthetic cathinones, including butylone, possess a chiral center at the α-carbon, meaning they exist as two enantiomers (R- and S-isomers). oup.com These stereoisomers can exhibit significant differences in their pharmacological and toxicological profiles due to their differential binding to protein targets like transporters and receptors. oup.commdpi.com The study of these enantiomeric differences is crucial for a complete understanding of a compound's mechanism of action. oup.com
While specific research on the enantioselectivity of butylone is limited, studies on its analogs provide valuable insights. For pyrovalerone, another cathinone derivative, the S-isomer was found to be 100 times more potent as a reuptake inhibitor at DAT than its R-enantiomer. nih.gov Similarly, research on mephedrone (B570743) has demonstrated enantiomer-specific behavioral and neurochemical effects in rats. nih.govmdpi.com
Metabolic Pathway Elucidation of Butylone Using Deuterated Analogs
In Vitro Metabolic Studies
In vitro (in the lab) studies are the first step in mapping the metabolism of a compound. These experiments utilize subcellular fractions or isolated cells, primarily from the liver, which is the body's main metabolic hub.
Biotransformation in Liver Microsomes and Hepatocytes
To investigate the biotransformation of Butylone-d3, the compound is incubated with preparations of liver cells or their components. The two most common systems are:
Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells. They are a rich source of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP450) superfamily. nih.gov Human Liver Microsomes (HLM) are frequently used to simulate human metabolism. researchgate.net
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases or UGTs). They provide a more complete picture of metabolic processes, including conjugation reactions.
In a typical experiment, Butylone-d3 is added to a suspension of HLM or hepatocytes along with necessary cofactors, such as an NADPH-regenerating system for CYP450 enzymes. The mixture is incubated at body temperature (37°C), and samples are taken at various time points. The reaction is then stopped, and the samples are analyzed to identify the newly formed metabolites.
Identification of Major and Minor Metabolites through Deuterium (B1214612) Tracking
The key advantage of using Butylone-d3 is the ability to unequivocally identify its metabolites. The formal name of Butylone-d3 is 1-(1,3-benzodioxol-5-yl)-2-(methyl-d3-amino)-1-butanone, indicating the three deuterium atoms are located on the N-methyl group. caymanchem.comcaymanchem.com This results in a molecule that is 3 mass units heavier than unlabeled butylone (B606430). This mass difference acts as a stable isotopic label.
When samples from in vitro incubations are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), researchers look for compounds that have the characteristic isotopic signature. The metabolic pathways for butylone are known to include N-dealkylation, β-ketone reduction, and demethylenation of the methylenedioxy ring. wikipedia.orgsoft-tox.orgnih.gov Deuterium tracking confirms these pathways:
N-demethylation: The removal of the deuterated methyl group (-CD3) results in a metabolite that is lighter than the parent drug and lacks the deuterium label.
β-keto reduction: The reduction of the ketone group to a hydroxyl group occurs on a different part of the molecule, so the resulting metabolite retains the -CD3 label and its +3 mass unit shift.
Demethylenation/Hydroxylation: Modifications to the benzodioxole ring also leave the deuterated N-methyl group intact, allowing these metabolites to be easily identified.
This clear distinction helps differentiate true metabolites from background noise or endogenous compounds in the experimental matrix. nih.gov
| Compound | Metabolic Pathway | Deuterium Label (-CD3) Status | Expected Observation via Mass Spectrometry |
|---|---|---|---|
| Butylone-d3 | Parent Compound | Retained | Parent ion detected at M+3 (relative to unlabeled) |
| N-dealkyl Butylone | N-demethylation | Lost | Metabolite detected without the +3 mass shift |
| β-keto reduced Butylone-d3 | β-ketone reduction | Retained | Metabolite detected with the +3 mass shift |
| 4-OH-3-MeO-methcathinone-d3 analog | Demethylenation & O-methylation | Retained | Metabolite detected with the +3 mass shift |
Elucidation of Enzymatic Pathways Involved in Metabolism (e.g., Cytochrome P450 Enzymes)
Once metabolites are identified, the next step is to determine which specific enzymes are responsible for their formation. The CYP450 family is a primary focus for Phase I oxidative metabolism. mdpi.com To identify the specific CYP isozymes involved in Butylone-d3 metabolism, several approaches are used:
Recombinant CYP Enzymes: Butylone-d3 is incubated individually with a panel of different recombinant human CYP enzymes (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4) to see which ones can produce the metabolites. mdpi.com Studies on similar compounds suggest CYP3A4 is a major contributor. nih.govnih.gov
Chemical Inhibition: The metabolism experiment in HLM is repeated in the presence of known chemical inhibitors that are specific to certain CYP isozymes. A significant reduction in the formation of a particular metabolite in the presence of an inhibitor points to the involvement of that specific enzyme.
In Vivo Metabolic Studies in Animal Models
While in vitro studies are informative, in vivo (in a living organism) studies are necessary to understand how a compound is metabolized and eliminated under more complex physiological conditions.
Metabolite Profiling in Biological Matrices from Animal Studies
For in vivo studies, Butylone-d3 is administered to animal models, commonly rats or mice. nih.gov Following administration, various biological matrices are collected over a set period. These typically include:
Urine
Blood (Plasma/Serum)
Feces
These samples are then processed and analyzed, usually by LC-MS/MS, to create a metabolite profile. The use of the deuterated analog is especially valuable in in vivo studies because biological matrices are far more complex than in vitro systems. The unique mass signature of Butylone-d3 and its deuterated metabolites allows them to be clearly detected and distinguished from thousands of endogenous molecules. ojp.gov This process confirms whether the metabolic pathways observed in vitro also occur in vivo and can reveal species-specific differences in metabolism.
Quantitative Analysis of Deuterated Metabolites
Beyond just identifying metabolites, it is important to quantify their concentrations in biological fluids over time. This is a key component of pharmacokinetic studies. Butylone-d3 is ideal for this purpose. nih.gov After administering a known dose to an animal, blood samples can be drawn at multiple time points.
Using LC-MS/MS, analysts can measure the concentration of the parent compound (Butylone-d3) and its major deuterated metabolites. This data is used to determine how quickly the drug is absorbed, distributed, metabolized, and excreted. The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can sometimes slow the rate of metabolism, a phenomenon known as the kinetic isotope effect. nih.govnih.gov This can lead to higher exposure of the parent drug.
| Time Point (Hours) | Butylone-d3 Plasma Conc. (ng/mL) | β-keto reduced Butylone-d3 Plasma Conc. (ng/mL) |
|---|---|---|
| 0.5 | 150.2 | 15.8 |
| 1.0 | 125.6 | 28.4 |
| 2.0 | 88.3 | 45.1 |
| 4.0 | 45.7 | 52.6 |
| 8.0 | 12.1 | 30.7 |
| 24.0 | 1.5 | 5.2 |
Comparative Metabolism across Species for Research Relevance
The extrapolation of metabolic data from animal models to humans is a cornerstone of preclinical research. While interspecies differences in enzyme kinetics and expression levels exist, the fundamental metabolic pathways for many xenobiotics, including synthetic cathinones like butylone, often show considerable overlap. semanticscholar.org Studies involving rat models have been instrumental in identifying the primary metabolites of butylone, which have later been confirmed in human urine samples. nih.gov
Research utilizing rat brain synaptosomes and in vivo microdialysis in rats has provided valuable insights into the neurochemical effects of butylone. nih.govnih.gov Furthermore, in vitro studies using pooled human liver microsomes (HLMs) have been employed to map the metabolic profile of butylone and related compounds, identifying key phase I and phase II metabolites. nih.govresearchgate.net The general concordance between metabolites identified in rat models and human samples suggests that rats are a relevant species for studying butylone's metabolism, particularly for identifying major biotransformation pathways like β-ketone reduction, N-dealkylation, and demethylenation. nih.govresearchgate.net These animal and in vitro models allow for controlled investigations that are essential for predicting human metabolic profiles and ensuring the relevance of toxicological findings. mdpi.com
Key Metabolic Transformations of Butylone Analogs
Butylone undergoes extensive metabolism through several key phase I and phase II reactions. Formal research has shown its metabolism is similar to related drugs like methylone. wikipedia.org The primary pathways involve modifications to the alkylamino side chain, the β-keto group, and the methylenedioxy ring. nih.gov
Table 1: Overview of Butylone Metabolic Pathways
| Pathway ID | Metabolic Transformation | Description | Resulting Metabolite Class |
| P1 | N-Dealkylation / Demethylation | Removal of the N-methyl group. | Primary amine metabolites. |
| P2 | β-Ketone Reduction | Reduction of the ketone group to a secondary alcohol. | Dihydrobutylone (alcohol metabolite). |
| P3 | Demethylenation | Opening of the methylenedioxy ring to form catechol. | Dihydroxy metabolites. |
| P4 | O-Methylation | Methylation of the dihydroxy metabolites by COMT. | Hydroxy-methoxy metabolites. |
| P5 | Conjugation | Attachment of glucuronic acid to hydroxylated metabolites. | Glucuronide conjugates. |
N-dealkylation is a common metabolic pathway for compounds containing an alkylamino moiety. encyclopedia.pub In the case of butylone, this involves the cytochrome P450 (CYP450) mediated removal of the methyl group from the nitrogen atom, a process known as N-demethylation. nih.govwikipedia.org This biotransformation results in the formation of a primary amine metabolite. While considered a less predominant pathway compared to others, the resulting N-dealkylated metabolite is a crucial analyte for confirming butylone exposure. soft-tox.org This pathway is shared with structurally similar cathinones, and butylone may share common metabolites with compounds like methylone as a result of this transformation. soft-tox.org
One of the major metabolic transformations for butylone is the reduction of its β-keto group. nih.govwikipedia.org This reaction converts the ketone to a secondary alcohol, forming the dihydrobutylone metabolite. This is a significant pathway for many synthetic cathinones. researchgate.net Following this phase I reduction, the resulting hydroxyl group provides a site for phase II conjugation reactions. The most common conjugation reaction is glucuronidation, where uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the metabolite. nih.gov These conjugated metabolites are more water-soluble and are more readily excreted in the urine. wikipedia.org Studies have reported that a significant percentage of butylone metabolites are excreted as conjugates. nih.gov
The most prominent metabolic route for butylone involves the modification of the 3,4-methylenedioxy ring. soft-tox.org This pathway begins with demethylenation, a process where the methylenedioxy bridge is cleaved by CYP450 enzymes, resulting in a catechol-like dihydroxy metabolite. nih.gov This intermediate is then subject to O-methylation by catechol-O-methyltransferase (COMT), which adds a methyl group to one of the hydroxyl groups. nih.gov This leads to the formation of two isomeric hydroxy-methoxy metabolites: 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy N-methylcatinones. soft-tox.org The 4-hydroxy-3-methoxy metabolite is often the most abundant found in human urine. wikipedia.org These hydroxylated metabolites can also undergo subsequent glucuronide conjugation before excretion. wikipedia.org
Table 2: Major Identified Metabolites of Butylone
| Metabolite Name | Abbreviation | Pathway(s) Involved |
| Nor-butylone | - | N-Demethylation |
| Dihydrobutylone | - | β-Ketone Reduction |
| Dihydroxybutylone | - | Demethylenation |
| 4-OH-3-MeO-butylone | - | Demethylenation, O-Methylation |
| 3-OH-4-MeO-butylone | - | Demethylenation, O-Methylation |
| Dihydrobutylone Glucuronide | - | β-Ketone Reduction, Conjugation |
Utility of Deuterated Standards in Metabolic Fate Determination and Pathway Confirmation
The accurate quantification of analytes in complex biological matrices is a significant challenge in metabolic research. Deuterated internal standards, such as Butylone-d3 (hydrochloride), are essential tools that significantly enhance the reliability of analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). clearsynth.compharmaffiliates.com
A stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte of interest but has a higher mass due to the incorporation of heavy isotopes like deuterium. kcasbio.com When Butylone-d3 is added to a biological sample at a known concentration, it behaves almost identically to the non-labeled butylone throughout the entire analytical process, including extraction, chromatography, and ionization. texilajournal.com
The key advantage is that any sample loss or variation in instrument response, such as ion suppression or enhancement caused by the sample matrix, will affect both the analyte and the deuterated standard proportionally. kcasbio.com By measuring the ratio of the response of the analyte to the response of the internal standard, these variations can be effectively normalized. kcasbio.comtexilajournal.com This co-eluting standard corrects for matrix effects and ensures higher precision and accuracy in determining the concentration of the parent drug and its metabolites. clearsynth.comkcasbio.com The use of Butylone-d3 is therefore critical for validating robust bioanalytical methods, reliably determining the metabolic fate of butylone, and confirming the presence and quantity of metabolites in various biotransformation pathways. clearsynth.compharmaffiliates.com
Mechanistic Toxicological Investigations Preclinical Focus
Cellular Mechanisms of Toxicity
The toxic effects of butylone (B606430) at the cellular level have been investigated in preclinical models, revealing pathways that lead to cell death and dysfunction. These studies primarily focus on neuronal cell lines to mimic the neurotoxic effects observed with synthetic cathinones.
In Vitro Cytotoxicity Assessment in Cell Lines
The cytotoxicity of butylone has been evaluated in human neuroblastoma SH-SY5Y cells, a common in vitro model for dopaminergic neurons. Research has demonstrated that butylone induces dose-dependent neurotoxicity. colab.wsuts.edu.au In one key study, differentiated SH-SY5Y cells were exposed to varying concentrations of butylone for 24 hours. The resulting cytotoxicity was measured using both Trypan Blue exclusion and lactate (B86563) dehydrogenase (LDH) assays. Butylone was found to be less potent in inducing cell death compared to other synthetic cathinones like pentylone (B609909) and 3,4-methylenedioxypyrovalerone (MDPV). colab.ws The concentration of butylone that caused 50% cell death (EC₅₀) was determined to be 6.39 mM. colab.ws This dose-dependent effect underscores the inherent toxicity of the compound to neuronal cells. colab.wsuts.edu.au
Table 1: Comparative Cytotoxicity of Butylone in Differentiated SH-SY5Y Cells
| Compound | EC₅₀ (mM) | Assay Method | Reference |
|---|---|---|---|
| Butylone | 6.39 | Trypan Blue / LDH | colab.ws |
| Pentylone | 4.44 | Trypan Blue / LDH | colab.ws |
| MDPV | 3.61 | Trypan Blue / LDH | colab.ws |
EC₅₀ represents the effective concentration causing 50% cell death after 24 hours of exposure.
Oxidative Stress Induction Pathways
A central mechanism implicated in the cellular toxicity of butylone is the induction of oxidative stress. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Studies have shown that butylone exposure leads to a significant and time-dependent increase in intracellular ROS levels in SH-SY5Y cells. nih.govnih.gov This increase in ROS was observed as early as two hours post-treatment and was approximately twofold higher than control levels after 24 hours. nih.gov
Neurotoxicity Mechanisms in Experimental Models
The neurotoxic effects of butylone extend beyond general cytotoxicity to specific disruptions in the nervous system's communication and signaling processes.
Impact on Neurotransmitter System Integrity and Function
Butylone, like other synthetic cathinones, exerts a significant impact on monoaminergic neurotransmitter systems. It functions as an inhibitor of the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) by blocking their respective transporters: DAT, NET, and SERT. cespu.pt By inhibiting these transporters, butylone increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced and prolonged signaling. mdpi.com
Research using rat brain synaptosomes and cells expressing human transporters has confirmed that butylone is an effective blocker at DAT and SERT. researchgate.net Interestingly, butylone displays a hybrid mechanism of action, acting as a blocker at the dopamine transporter but as a substrate, or releaser, at the serotonin transporter. colab.ws This dual action results in a pharmacological profile that shares similarities with both cocaine (a reuptake inhibitor) and MDMA (a releasing agent). researchgate.net This disruption of the delicate balance of neurotransmitter levels is a primary contributor to the psychoactive effects and neurotoxicity of the compound. researchgate.net
Table 2: Butylone's Activity at Monoamine Transporters
| Transporter | Action | Reference(s) |
|---|---|---|
| Dopamine Transporter (DAT) | Inhibitor/Blocker | colab.wscespu.ptresearchgate.net |
| Norepinephrine Transporter (NET) | Inhibitor | cespu.pt |
| Serotonin Transporter (SERT) | Substrate/Releaser | colab.wsresearchgate.net |
Alterations in Neuronal Signaling Pathways
Beyond its effects on neurotransmitter transporters, butylone disrupts critical intracellular signaling pathways, notably those involved in calcium homeostasis and apoptosis (programmed cell death).
Calcium Signaling: Intracellular calcium (Ca²⁺) is a vital second messenger in neurons. Disruption of Ca²⁺ homeostasis can trigger neurotoxic cascades. Studies have demonstrated that exposure to butylone leads to a significant, dose-dependent increase in intracellular Ca²⁺ concentrations in SH-SY5Y cells. nih.gov At a concentration corresponding to its EC₁₅, butylone increased intracellular Ca²⁺ levels to nearly 300% of control levels after 24 hours. nih.gov This sustained elevation in calcium can lead to mitochondrial damage and the activation of cell death pathways. nih.gov
Apoptotic Pathways: The culmination of oxidative stress, mitochondrial dysfunction, and calcium dysregulation is often the initiation of apoptosis. Butylone has been shown to induce an apoptotic cell death pathway. nih.gov A key step in this process is the activation of effector caspases, such as caspase-3 and caspase-7, which are executioner enzymes that dismantle the cell. In SH-SY5Y cells treated with butylone, there was a significant, dose-dependent increase in the activity of caspase-3 and caspase-7. nih.gov For instance, at its EC₁₅ dose, butylone increased caspase activity to 392% of the control. nih.gov This activation confirms that butylone's neurotoxicity is mediated, at least in part, by triggering a programmed cell death cascade. nih.gov
Table 3: Effect of Butylone on Intracellular Signaling in SH-SY5Y Cells
| Parameter | Effect at EC₁₅ Dose (vs. Control) | Effect at EC₄₀ Dose (vs. Control) | Reference |
|---|---|---|---|
| Intracellular Ca²⁺ Level | 292.3 ± 8.5% | 430.7 ± 11.5% | nih.gov |
| Caspase-3/7 Activity | 392.0 ± 6.2% | 468.4 ± 16.7% | nih.gov |
Data represents the percentage change relative to control cells after 24 hours of exposure.
Enantiomeric Differences in Mechanistic Toxicological Profiles
Butylone is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers: (R)-butylone and (S)-butylone. It is well-established in pharmacology and toxicology that enantiomers of a chiral drug can exhibit different biological activities and toxicities due to their specific interactions with chiral biological targets like receptors and enzymes. researchgate.netresearchgate.net
While specific preclinical studies comparing the mechanistic neurotoxicity of butylone enantiomers in neuronal cell lines or animal models are limited, research in other biological systems provides evidence of enantioselectivity. A study on the ecotoxicity of butylone using the aquatic organism Daphnia magna evaluated the effects of the racemic mixture and the individual (R)- and (S)-enantiomers. nih.gov The findings indicated enantioselective effects, particularly on the swimming behavior of the organism. mdpi.com Specifically, (S)-butylone was observed to increase the total swimming distance at a concentration of 0.10 µg/L, whereas (R)-butylone showed no such effect at the same concentration. mdpi.com
Although these findings are from an ecotoxicological model, they demonstrate that the two enantiomers of butylone can interact with biological systems differently, suggesting that a similar enantioselectivity could be present in their mechanistic neurotoxicological profiles in mammals. However, further research is required to specifically delineate the differences between (R)- and (S)-butylone in terms of their effects on neuronal cell cytotoxicity, oxidative stress induction, and alterations of neuronal signaling pathways.
Forensic and Legal Research Implications of Butylone D3 Hydrochloride
Development of Robust Forensic Methodologies for Illicit Cathinone (B1664624) Detection
The accurate identification and quantification of synthetic cathinones in seized materials and biological samples are paramount for forensic investigations and clinical toxicology. nih.govokstate.edu Butylone-d3 (hydrochloride) plays a crucial role as an internal standard in the development and validation of robust analytical methods. cerilliant.comlabchem.com.my Deuterated standards are preferred in quantitative analysis because they are chemically almost identical to the analyte of interest, correcting for potential loss during sample extraction and preparation. nih.govresearchgate.net
The primary analytical techniques for cathinone detection are hyphenated chromatographic and mass spectrometric methods. cfsre.orgrsc.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used methods for identifying and quantifying synthetic cathinones. okstate.eduunca.edumdpi.com In these methods, Butylone-d3 (hydrochloride) is added to samples as an internal standard. cerilliant.comsigmaaldrich.com Its slightly higher mass allows it to be distinguished from the non-deuterated Butylone (B606430), while its similar chemical behavior ensures that it experiences similar effects during the analytical process, leading to more accurate and reliable quantification. nih.gov
Research has focused on optimizing these methods to handle the increasing number of cathinone analogs. nih.gov This includes developing targeted GC-MS methods to better separate spectrally similar cathinones and creating extensive LC-MS/MS methods capable of screening for a wide array of NPS simultaneously. nih.govnih.gov For example, a validated LC-MS/MS method was developed to detect 35 different synthetic cathinones and piperazines in hair samples, demonstrating the capability for wide-ranging screening in forensic cases. nih.gov The use of certified reference materials like Butylone-d3 (hydrochloride) is essential for the validation and quality control of these sophisticated analytical procedures. sapphirebioscience.comcaymanchem.com
Table 1: Key Analytical Methodologies for Synthetic Cathinone Detection
| Analytical Technique | Description | Role of Butylone-d3 (hydrochloride) | Key Findings & Citations |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that separates chemical mixtures and identifies components at a molecular level. Often requires derivatization for certain compounds. numberanalytics.com | Used as an internal standard to improve quantitative accuracy. cerilliant.com | Effective for identification, but differentiation of spectrally similar cathinones can rely heavily on retention time differences. unca.edunih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific technique that separates compounds and uses multiple stages of mass analysis for identification and quantification. numberanalytics.com | Serves as an internal standard for precise quantification in complex matrices like blood and urine. caymanchem.comcaymanchem.comchimia.ch | Considered the most widely used and successful method for synthetic cathinone detection due to its high sensitivity and applicability to a wide range of analogs. okstate.edunih.gov |
| High-Resolution Mass Spectrometry (HRMS) | A powerful technique for identifying unknown NPS and determining their chemical structures with high accuracy. numberanalytics.com | Can be used as a reference material to confirm the identity of unknown cathinone analogs. | Essential for elucidating the structures of new, uncharacterized psychoactive substances encountered in forensic casework. numberanalytics.com |
| Ambient Ionization Mass Spectrometry (e.g., DART-MS, DESI-MS) | Emerging techniques that allow for the direct analysis of samples with minimal preparation, suitable for on-site screening. unca.edu | Can be used as a standard for method development and validation of these rapid screening tools. | Offers potential to reduce backlogs in forensic laboratories by enabling efficient on-site identification of suspected illegal substances. unca.edu |
Challenges in Forensic Analysis of Novel Psychoactive Substances in Complex Matrices
The analysis of NPS, including synthetic cathinones, in complex matrices such as blood, urine, and oral fluid presents significant forensic challenges. rsc.orgthepoisonjournal.com These challenges stem from the rapid and continuous emergence of new substances, their structural diversity, and the lack of comprehensive toxicological data. numberanalytics.comacademicstrive.com
A primary hurdle is the sheer number and evolving nature of NPS. ojp.gov Clandestine chemists constantly modify the chemical structures of existing drugs to create new, unregulated analogs. ojp.govntcrc.org This "cat-and-mouse game" means that forensic laboratories must continually update their detection methods and reference libraries to keep pace. numberanalytics.com The lack of commercially available reference standards for many new designer drugs complicates their accurate identification and quantification. numberanalytics.comacademicstrive.com
Furthermore, the analysis of biological samples is complicated by matrix effects, where other components in the sample can interfere with the detection of the target analyte, potentially suppressing or enhancing the signal and affecting the accuracy of the results. numberanalytics.com The metabolism of NPS also poses a significant challenge. Many NPS are extensively metabolized, and the parent drug may be present at very low concentrations, if at all. rsc.org Identifying metabolites is crucial, but this is complicated by the fact that different parent NPS can produce structurally identical metabolites. rsc.org
Traditional immunoassay screening tests, often used as a first step in drug testing, are frequently ineffective for NPS. rsc.org These tests are designed for known drugs and often fail to detect new analogs or produce false-positive results due to cross-reactivity. rsc.org This necessitates the use of more sophisticated and resource-intensive confirmatory techniques like LC-MS/MS from the outset.
Legal and Regulatory Frameworks for Deuterated Analogs and Designer Drugs
The legal landscape surrounding designer drugs and their deuterated analogs is complex and varies by jurisdiction. In the United States, the Controlled Substances Act (CSA) regulates the manufacture, possession, and distribution of certain drugs. ntcrc.org To combat the rise of designer drugs, the Controlled Substance Analogue Enforcement Act was passed in 1986. wikipedia.orgwikipedia.org This act allows any chemical "substantially similar" in chemical structure and pharmacological effect to a Schedule I or II controlled substance to be treated as a Schedule I substance if intended for human consumption. wikipedia.orgfiu.edu
However, manufacturers of designer drugs often attempt to circumvent this law by labeling their products as "not for human consumption" (e.g., "bath salts" or "plant food"). ntcrc.org This creates a legal gray area that can complicate prosecution. The DEA often uses its temporary scheduling authority to quickly place new and emerging NPS onto the list of controlled substances. ntcrc.org Butylone, for example, is regulated as a Schedule I compound in the United States. caymanchem.com
The legal status of deuterated compounds like Butylone-d3 (hydrochloride) is tied to the substance it is an analog of. While deuterated compounds used as internal standards for legitimate scientific and forensic research are typically handled under specific exemptions, a deuterated drug intended for consumption could be subject to the same regulations as its non-deuterated counterpart. caymanchem.comoup.com The introduction of deuterated therapeutics into the market has raised concerns among forensic toxicologists about potential analytical interferences and the need for new, validated testing methods. oup.com
Globally, many countries have adopted similar analog legislation or have implemented broad bans on substances based on their psychoactive effects rather than their specific chemical structure. wikipedia.org International bodies like the United Nations Office on Drugs and Crime (UNODC) work to monitor the emergence of NPS and encourage international cooperation in drug control. unodc.org
Global Monitoring and Research on the Emergence of Butylone and its Analogs
The proliferation of NPS is a global phenomenon, necessitating international monitoring and research efforts. marshallcenter.orgcnb.gov.sg The UNODC's Early Warning Advisory (EWA) on NPS is a key platform for tracking the emergence of new substances reported by member states. unodc.orgdrugsandalcohol.ie As of December 2020, over 1,000 individual NPS had been reported to the UNODC, with synthetic cathinones being one of the largest categories. marshallcenter.orgcnb.gov.sg
Butylone and its analogs are part of this global trend. Following the appearance of methylone, a succession of related stimulants emerged on the illicit market, including butylone, pentylone (B609909), and eutylone. nih.govoup.comspringermedizin.de Research has shown that these compounds act as stimulants, primarily by interacting with dopamine (B1211576) and serotonin (B10506) transporters in the brain. nih.gov For instance, studies have demonstrated that butylone and pentylone act as dopamine transporter blockers and serotonin transporter substrates, leading to increased motor activity. nih.gov
Forensic laboratories and researchers worldwide contribute to the global understanding of these substances by publishing data on their identification in seized materials and their detection in forensic casework. This collaborative effort helps to build a knowledge base on the prevalence, metabolism, and potential harms of emerging cathinones. For example, research on the metabolism of dibutylone, a related compound, identified butylone as one of its metabolites, highlighting the interconnectedness of these substances in toxicological analysis. oup.com The continued monitoring and research are crucial for informing public health responses and law enforcement strategies to combat the spread of these designer drugs. unodc.orgmarshallcenter.org
Table 2: Global Emergence of Novel Psychoactive Substances (NPS)
| Reporting Organization | Key Statistics | Major NPS Categories Reported | Relevant Insights & Citations |
|---|---|---|---|
| United Nations Office on Drugs and Crime (UNODC) | Over 1,127 NPS reported globally by 2024. drugsandalcohol.ie 106 countries and territories reported 739 different NPS between 2009 and 2016. marshallcenter.org | Synthetic cannabinoids, synthetic cathinones, and phenethylamines are the largest categories. marshallcenter.org | The NPS market is dynamic, with new substances constantly emerging as others fade. A core group of substances, including mephedrone (B570743) and its derivatives, shows resilience. unodc.orgmarshallcenter.org |
| European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) | Over 730 NPS had been notified to the EMCDDA by the end of 2018. nih.gov | Synthetic cannabinoids and synthetic cathinones are major groups of concern. nih.gov | Europe has an established Early Warning System (EWS) for the rapid detection and assessment of new substances. marshallcenter.org |
Emerging Research Paradigms and Future Directions
Integration of Computational Chemistry and Molecular Modeling in Structure-Function Studies
Computational chemistry and molecular modeling have become indispensable tools for predicting the properties and understanding the structure-function relationships of synthetic cathinones. These methods allow researchers to investigate how molecular structure correlates with biological activity, offering insights that can guide forensic analysis and pharmacological research.
By employing techniques like Density Functional Theory (DFT), scientists can calculate quantum mechanical descriptors such as polarizability, electron affinity, and ionization potential. tandfonline.comnih.gov These descriptors help to explain the reactivity and biological activity trends among different synthetic cathinones. tandfonline.com For instance, studies have used DFT to successfully reproduce experimental spectral data of selected cathinones, which can be used to predict the physicochemical parameters of new or unknown derivatives. mdpi.com
Molecular docking simulations are used to predict how these molecules bind to targets in the human body, such as the human dopamine (B1211576) transporter (hDAT) or serotonin (B10506) receptors (e.g., 5-HT₂A). tandfonline.commdpi.com Research has identified key amino acid residues like Phe76, Ala77, and Asp79 in the hDAT binding pocket that interact with potent cathinone (B1664624) ligands. tandfonline.comnih.gov These computational models can predict which structural modifications—like the presence of a pyrrolidine (B122466) ring or methylenedioxy group—are likely to result in higher potency. tandfonline.comnih.gov Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to create structure-activity schemes that can predict a compound's potential as a 5-HT₂A receptor binder before experimental testing. mdpi.com
These computational approaches, including DFT, molecular docking, and molecular dynamics (MD) simulations, complement each other to provide a comprehensive understanding of the structure-property relationships within the synthetic cathinone class. tandfonline.comnih.gov
Application of Butylone-d3 (hydrochloride) in Novel Analytical Techniques (e.g., Sewage-Based Epidemiology)
Butylone-d3 (hydrochloride) is primarily utilized as an analytical reference material, specifically as an internal standard for the quantification of butylone (B606430) and its metabolites in complex matrices. caymanchem.comcaymanchem.combertin-bioreagent.com Its key application is in forensic and toxicological analysis, where its deuterated nature—having three deuterium (B1214612) atoms in place of hydrogen on the methyl group—allows it to be distinguished from non-labeled butylone in mass spectrometry (MS) based methods. caymanchem.comlipomed-usa.com This ensures accurate and precise quantification, which is critical in forensic investigations and clinical toxicology. cerilliant.com
One of the most innovative applications for deuterated standards like Butylone-d3 is in the field of Wastewater-Based Epidemiology (WBE) . acs.orgnih.govuq.edu.au WBE is a powerful tool that provides objective, near-real-time data on the consumption of psychoactive substances within a community by analyzing metabolic residues in urban wastewater. acs.orgnih.govnih.gov
In a typical WBE study, composite wastewater samples are collected from treatment plants and analyzed using sophisticated techniques like solid-phase extraction (SPE) followed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). nih.govuq.edu.aueeer.org Butylone-d3 is added to the sample at a known concentration at the beginning of the analytical process. eeer.org Because it behaves chemically almost identically to the target analyte (butylone), any loss of substance during sample preparation and analysis affects both the standard and the analyte equally. This allows for precise correction and accurate quantification of the amount of butylone present in the wastewater sample.
Recent studies have developed and validated methods for the simultaneous detection of dozens of NPS, including synthetic cathinones, in wastewater. eeer.org These methods demonstrate the utility of using a suite of deuterated internal standards, such as Butylone-d3, Mephedrone-d3, and Cocaine-d3, to ensure analytical robustness. eeer.orgsciex.com The data gathered from WBE can reveal patterns of use, such as increased consumption during weekends, and highlight geographical differences in the popularity of specific substances. nih.gov
| Analytical Method Details for NPS in Wastewater | |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Internal Standard Example | Butylone-d3 (hydrochloride) , Mephedrone-d3 |
| Purpose | To accurately quantify the concentration of parent drugs and their metabolites in wastewater samples. nih.goveeer.org |
| Key Finding | WBE serves as a complementary tool to monitor NPS consumption trends in different populations. acs.orgnih.gov |
Future Directions in Comprehensive Structural and Mechanistic Characterization of Novel Psychoactive Substances
The rapid emergence of NPS presents a significant challenge to forensic and law enforcement agencies. mdpi.comnih.gov Future research is focused on developing more rapid, reliable, and accessible analytical workflows to identify known and unknown substances. nih.goveuropa.eu
A key direction is the integration of multiple analytical techniques to build comprehensive databases. nih.gov While high-resolution mass spectrometry is a powerful tool, there is a push to combine it with other methods like benchtop Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.goveuropa.eu This multi-technique approach allows for unambiguous structural elucidation even without an exact mass measurement, improving the ability to characterize substances that have been slightly modified to evade regulations. nih.gov
These advancements aim to create a more proactive, rather than reactive, approach to the challenges posed by the ever-changing NPS market. nih.goveuropa.eu
Advanced Research on Chiral Separation and Enantioselective Pharmacology of Cathinones
Synthetic cathinones, including butylone, are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers (R- and S-forms). researchgate.netmdpi.comnih.gov It is a well-established principle in pharmacology that enantiomers can exhibit different biological and toxicological properties. researchgate.netoup.com One enantiomer may be significantly more potent or have a different mechanism of action than the other. nih.govoup.com For example, studies on methcathinone (B1676376) have shown that the S-enantiomer has stronger stimulant effects than the R-enantiomer. mdpi.com
Therefore, a critical area of advanced research is the development of methods for chiral separation to isolate and study the individual enantiomers. researchgate.netnih.gov The most common and versatile technique for this is High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), particularly those based on polysaccharide derivatives. mdpi.comoup.com Other techniques like Capillary Electrophoresis (CE) are also being optimized for the enantioselective separation of cathinone mixtures. mdpi.com
Once separated, the enantiomers can be studied individually to determine their specific pharmacological effects. sciforum.netresearchgate.net This enantioselective pharmacology is crucial for understanding the complete profile of a substance. researchgate.net Research has shown that for cathinones like pentedrone (B609907) and methylone, the enantiomers display different levels of cytotoxicity and ability to cross cellular barriers. sciforum.net For MDPV, the S-enantiomer is more potent in its neurochemical and behavioral effects. researchgate.net
Future work in this area will continue to develop more efficient chiral separation methods and conduct detailed pharmacological studies on the pure enantiomers of a wider range of synthetic cathinones. nih.gov This knowledge is vital, as it is increasingly recognized that enantiomers should be considered as distinct chemical entities in both toxicological and regulatory contexts. sciforum.net
| Research Focus in Chiral Studies of Cathinones | |
| Core Problem | Cathinones are chiral molecules, and their enantiomers can have different biological activities. researchgate.netmdpi.com |
| Primary Analytical Goal | Develop robust methods for chiral separation to obtain pure enantiomers for study. nih.govnih.gov |
| Key Technique | High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs). mdpi.comoup.com |
| Pharmacological Goal | Evaluate the enantioselectivity of toxicokinetic and toxicodynamic properties for each enantiomer. sciforum.netresearchgate.net |
| Implication | Understanding enantiomer-specific effects is crucial for a complete toxicological and pharmacological assessment. sciforum.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
